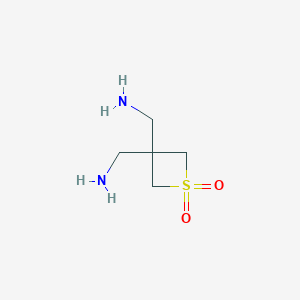
(1,1-Dioxidothietane-3,3-diyl)dimethanamine
Cat. No. B8421489
M. Wt: 164.23 g/mol
InChI Key: AZZRWEZLCAOGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08871756B2
Procedure details


A solution of 3,3-bis-azidomethyl-thietane 1,1-dioxide (1.0 g, 4.63 mmol) in methanol (10 mL) was stirred in the presence of 10% palladium on carbon (0.2 g) under hydrogen atmosphere overnight. The resulting reaction mixture was filtered and the filtrate was concentrated in vacuo to afford 720 mg of the desired product.



Name
Identifiers


|
REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]1([CH2:11][N:12]=[N+]=[N-])[CH2:8][S:7](=[O:10])(=[O:9])[CH2:6]1)=[N+]=[N-]>CO.[Pd]>[O:9]=[S:7]1(=[O:10])[CH2:8][C:5]([CH2:11][NH2:12])([CH2:4][NH2:1])[CH2:6]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=[N+]=[N-])CC1(CS(C1)(=O)=O)CN=[N+]=[N-]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=S1(CC(C1)(CN)CN)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 720 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
